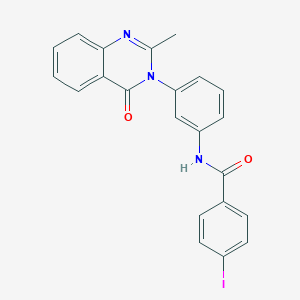

4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Beschreibung

4-Iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a quinazolinone-derived benzamide featuring an iodine substituent at the para position of the benzamide ring and a 2-methyl-4-oxoquinazolin-3(4H)-yl group attached to the meta position of the phenyl linker.

Eigenschaften

IUPAC Name |

4-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16IN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNLLXUIVYPRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide generally involves a multi-step reaction process. One common approach is to begin with the iodination of aniline derivatives to introduce the iodine atom. This is followed by coupling reactions to form the quinazoline core. The final steps often involve acylation to attach the benzamide group.

Common reagents used in these synthesis steps include iodine or iodo derivatives, acyl chlorides, and various catalysts to promote coupling reactions. Conditions often involve reflux in organic solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound would typically be scaled up using continuous flow reactors to optimize yields and purity. The process would likely involve stringent control of reaction conditions such as temperature, pressure, and reactant concentrations to ensure consistency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is known to undergo various types of chemical reactions, including:

Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: : The iodine atom in the structure makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) in an acidic medium.

Reduction: : Sodium borohydride (NaBH₄) in methanol as the solvent.

Substitution: : Sodium hydroxide (NaOH) in aqueous solution can facilitate the substitution of the iodine atom.

Major Products Formed

Oxidation: : Oxidation typically leads to the formation of quinazoline-N-oxide derivatives.

Reduction: : Reduction can produce dihydroquinazoline derivatives.

Substitution: : Substitution reactions can lead to the replacement of the iodine with other functional groups such as -OH, -NH₂, or -SH.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

Medically, research is focused on its potential as a therapeutic agent

Industry

In industry, this compound might be explored for its use in material science, particularly in the development of new polymers or as a precursor for high-performance materials.

Wirkmechanismus

The exact mechanism of action for 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide depends on its application. In medicinal chemistry, it might exert its effects by interacting with specific protein targets or enzymes, disrupting their normal function. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity, which is a common mechanism in anti-cancer agents.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Spectral Comparison of Quinazolinone-Benzamide Derivatives

*Calculated molecular weight based on formula. Abbreviations: Q = quinazolinone; Bz = benzamide; Me = methyl; Cl = chloro; OMe = methoxy; F = fluoro.

Key Observations:

Substituent Effects on Molecular Weight: The iodine atom in the target compound increases its molecular weight (494.21) significantly compared to non-halogenated analogs like 2h (279.29) . Chloro- and fluoro-substituted derivatives (e.g., 449.89 for Cl , 433.40 for F ) exhibit intermediate weights. Electron-withdrawing groups (e.g., NO2 in ) further elevate molecular weight and polarity .

Spectral Characteristics: IR Spectroscopy: The carbonyl (C=O) stretch at ~1665 cm⁻¹ is consistent across quinazolinone-benzamide derivatives (e.g., 2h in ). The absence of this band in triazole derivatives () confirms structural divergence . NMR Shifts: Aromatic protons in 2h resonate at δ 7.5–8.1 ppm, a pattern expected to persist in the target compound. Electron-withdrawing substituents (e.g., NO2, I) may deshield adjacent protons, causing downfield shifts .

Chloro and methoxy analogs (–15) may exhibit intermediate logP values . Fluorinated derivatives () are often explored for metabolic stability and target binding .

Biologische Aktivität

4-Iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 481.3 g/mol. The compound features a quinazoline moiety, which is known for its diverse pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Tumor Cell Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in tumor cells through the activation of procaspase-3, suggesting that this compound may also exert similar effects .

- Nitroso Prodrug Activity : Related compounds like 4-iodo-3-nitrobenzamide have shown selective tumoricidal action via reduction processes that lead to the formation of nitroso intermediates, which are implicated in inducing apoptosis .

In Vitro Studies

In vitro studies have shown that derivatives containing the quinazoline structure exhibit significant anti-cancer activity:

- Cell Line Testing : The compound's efficacy was tested on various human and animal tumor cell lines, revealing a selective cytotoxic effect that correlates with the reduction of nitro groups to nitroso forms within tumor cells .

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of quinazoline derivatives:

- Antitumor Activity : A study demonstrated that modified quinazoline derivatives exhibited potent antitumor activity against various cancer cell lines, suggesting that structural modifications can enhance biological effects .

- Fungal Inhibition : Research has indicated that certain benzamide derivatives with similar structures possess antifungal properties, which may open avenues for exploring this compound in treating fungal infections as well .

Summary Table of Biological Activities

Q & A

Q. Table 1: Comparative Synthetic Yields of Analogous Compounds

| Compound ID | Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 3e (Br) | I₂/TBHP, DMSO, 24 hr | 72 | >98% | |

| 3k (F) | I₂/TBHP, DMF, 18 hr | 65 | 97% | |

| NCGC00241326 | Oxalyl chloride, DCM | 58 | 95% |

Q. Table 2: Key Spectral Data for Structural Validation

| Technique | Expected Signal | Example from Evidence |

|---|---|---|

| ¹H NMR | Quinazolinone NH: δ 10.5–11.0 ppm | 3h : δ 10.8 ppm |

| ¹³C NMR | Iodobenzamide C-I: δ 95–100 ppm | 3e : δ 97.2 ppm |

| HRMS | [M+H]⁺ for C₂₂H₁₇IN₂O₂: 492.03 g/mol | Deviation: 1.5 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.